(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver is a complex organometallic compound with the chemical formula and a molecular weight of 403.04 g/mol. This compound is notable for its applications in various fields including materials science and catalysis. It is classified under the category of silver coordination complexes, specifically those involving β-diketonato ligands.
The synthesis of (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver typically involves the reaction of silver nitrate with the corresponding β-diketone ligand in the presence of a suitable solvent. The general method can be described as follows:
Technical details regarding the synthesis may vary based on specific laboratory protocols and desired purity levels .
The molecular structure of (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver features a central silver atom coordinated to the β-diketonato ligand. The structure can be represented with the following characteristics:
CC(C)(C)C(=O)CC(=O)C(F)(F)C(F)(F)C(F)(F)F
provides a concise description of its chemical structure.The InChI key for this compound is SQNZLBOJCWQLGQ-UHFFFAOYSA-N
, which aids in database searches for its properties and related studies .
(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver participates in various chemical reactions that are significant in synthetic chemistry:
These reactions highlight its versatility and importance in both organic synthesis and materials science.
The mechanism of action for (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver primarily revolves around its ability to act as a Lewis acid due to the presence of the silver cation. This property enables it to coordinate with electron-rich species such as nucleophiles or other ligands:
Data from studies indicate that this compound can enhance reaction rates significantly compared to uncatalyzed processes .
The physical and chemical properties of (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver are crucial for its applications:
These properties are essential for understanding how it behaves under different conditions and its suitability for various applications .
(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)silver has several scientific uses:
These applications underscore its significance in both fundamental research and practical technological advancements .
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 2390-99-0
CAS No.: 4210-82-6
CAS No.: 28387-44-2
CAS No.: 1356964-77-6